2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)-
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Overview
Description
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O3. It is also known by its synonym, 1,3-Bis(4-methoxyphenyl)-2-propyn-1-one . This compound is characterized by the presence of two methoxyphenyl groups attached to a propynone backbone, making it a member of the chalcone family. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetylene in the presence of a base such as sodium hydroxide . The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it can induce autophagy by modulating signaling pathways related to cellular metabolism . The compound’s methoxy groups play a crucial role in its biological activity, enhancing its ability to interact with specific enzymes and receptors.
Comparison with Similar Compounds
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- can be compared with other similar compounds such as:
1,3-Bis(4-methoxyphenyl)-1-propanone: This compound has a similar structure but lacks the propynone moiety, which affects its reactivity and biological activity.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol: This compound is a reduced form of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)-, with an alcohol group instead of a carbonyl group.
The uniqueness of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- lies in its specific structural features that confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
65418-71-5 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C17H14O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,1-2H3 |
InChI Key |
VQJWMEHHOBXLIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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